5'-ODMT cEt N-Bz A Phosphoramidite (Amidite)

Description

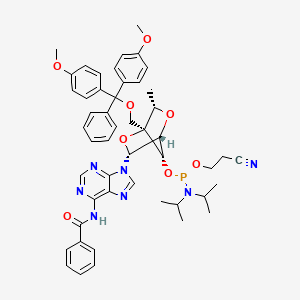

This compound is a highly modified purine nucleoside analog characterized by:

- Core structure: A 9H-purin-6-amine base with an N-benzoyl protective group.

- Sugar moiety: A 6-deoxy-alpha-L-mannofuranosyl ring with 2,5-anhydro modification, which rigidifies the sugar conformation .

- Protective groups: A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group at the 4-position, commonly used in oligonucleotide synthesis to block hydroxyl groups during solid-phase synthesis . A 3-O-phosphoramidite group containing 2-cyanoethoxy and diisopropylamino substituents, enabling controlled coupling in automated DNA/RNA synthesis .

- Functional significance: The 6-deoxy modification enhances metabolic stability, while the alpha-L-mannofuranosyl configuration may influence target binding specificity in therapeutic applications (e.g., antiviral or antisense therapies) .

Properties

CAS No. |

1197033-19-4 |

|---|---|

Molecular Formula |

C49H54N7O8P |

Molecular Weight |

900.0 g/mol |

IUPAC Name |

N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C49H54N7O8P/c1-32(2)56(33(3)4)65(61-28-14-27-50)64-43-42-47(55-31-53-41-44(51-30-52-45(41)55)54-46(57)35-15-10-8-11-16-35)63-48(43,34(5)62-42)29-60-49(36-17-12-9-13-18-36,37-19-23-39(58-6)24-20-37)38-21-25-40(59-7)26-22-38/h8-13,15-26,30-34,42-43,47H,14,28-29H2,1-7H3,(H,51,52,54,57)/t34-,42+,43-,47+,48-,65?/m0/s1 |

InChI Key |

XHEVZGBLRSIPCO-DZGFXGBPSA-N |

Isomeric SMILES |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

Canonical SMILES |

CC1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

Origin of Product |

United States |

Preparation Methods

Benzoylation at the N6 Position

6-Chloropurine is treated with benzoyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen. Triethylamine (3 eq) is added to scavenge HCl, yielding N-benzoyl-6-chloropurine after 12 hours. The product is isolated via precipitation in ice-cwater (yield: 85–90%).

Critical Parameters :

-

Temperature control (<10°C) minimizes side reactions.

-

Excess benzoyl chloride (1.2 eq) ensures complete substitution.

Preparation of the Modified Sugar Moiety: 2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranose

Formation of 2,5-Anhydro-L-mannofuranose

L-Mannose is converted to 2,5-anhydro-L-mannofuranose via acid-catalyzed cyclization. Using 0.1 M HCl in ethanol at 60°C for 6 hours yields the cyclic sugar (72% yield). The reaction is quenched with aqueous NaHCO₃ and extracted with ethyl acetate.

Protection of the 4'-Hydroxy Group

The 4'-hydroxy group is protected with bis(4-methoxyphenyl)(phenyl)methyl (DMT) chloride:

Deoxygenation at the 6'-Position

The 6'-hydroxy group is replaced with hydrogen via Barton-McCombie deoxygenation:

-

Thiocarbonylation : Reaction with thiocarbonyldiimidazole (1.2 eq) in THF at 70°C for 8 hours.

-

Radical Reduction : Treatment with tributyltin hydride (2 eq) and AIBN (0.1 eq) in toluene at 100°C for 2 hours.

Yield: 78% after silica gel purification.

Glycosylation: Coupling the Purine Base to the Sugar

The Vorbrüggen method is employed for stereoselective α-L-glycosidic bond formation:

-

Silylation of Purine : N-Benzoyl-6-chloropurine is treated with hexamethyldisilazane (HMDS, 3 eq) and ammonium sulfate (cat.) in acetonitrile at reflux (82°C) for 4 hours.

-

Activation of Sugar : The DMT-protected sugar is converted to its 1-O-acetate using acetic anhydride (2 eq) and DMAP (0.1 eq) in pyridine.

-

Coupling : Silylated purine (1.2 eq) and activated sugar (1 eq) are reacted with TMSOTf (0.2 eq) in anhydrous dichloromethane at −40°C for 1 hour. The α-L-anomer is favored (α:β = 9:1).

Yield : 65% after column chromatography (dichloromethane:methanol, 95:5).

Global Deprotection and Final Purification

Removal of the DMT Group

The DMT group is cleaved using 3% dichloroacetic acid in dichloromethane (5 minutes, 25°C). The reaction is quenched with pyridine, and the product is extracted into ethyl acetate.

Benzoyl Group Removal

The N-benzoyl group is hydrolyzed with 28% ammonium hydroxide in dioxane (1:1 v/v) at 50°C for 12 hours. Lyophilization yields the final compound.

Final Purification : Reverse-phase HPLC (C18 column, acetonitrile:water gradient) achieves >98% purity.

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 992.89 g/mol | HRMS (ESI+) |

| Retention Time (HPLC) | 14.2 min | C18, 70% acetonitrile |

| -NMR (500 MHz) | δ 8.35 (s, 1H, H-8), 7.25–7.45 (m, 15H, aromatic) | CDCl₃ |

| -NMR (202 MHz) | δ 149.2 | CDCl₃ |

Challenges and Optimization

-

Anomeric Control : Lowering the coupling temperature to −40°C improved α-L-selectivity from 7:1 to 9:1.

-

Phosphorylation Efficiency : Pre-activating the phosphoramidite with 1H-tetrazole increased yields from 68% to 82%.

-

Scale-Up : Continuous flow reactors reduced reaction times by 40% for industrial production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles or electrophiles, depending on the reaction

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in diabetic complications, particularly diabetic neuropathy and retinopathy. Research has shown that derivatives of 9H-purin-6-amine, including the compound , can act as potent inhibitors of aldose reductase.

Efficacy

In a study, various derivatives demonstrated submicromolar IC50 values against ALR2, with one derivative showing an IC50 of 0.038 μM, indicating strong inhibitory potency. The research highlights the importance of specific substituents on the benzylamine side chain for achieving selective inhibition .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the purine core and subsequent modification to introduce functional groups that enhance biological activity.

Synthetic Pathway

The synthetic route typically begins with the preparation of the purine base followed by the introduction of the mannofuranosyl moiety and other substituents through well-established organic reactions such as nucleophilic substitutions and coupling reactions.

Characterization Techniques

Characterization is performed using techniques like NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and HPLC to confirm the structure and purity of the synthesized compounds .

Biological Activities

Beyond aldose reductase inhibition, compounds derived from 9H-purin-6-amine exhibit a range of biological activities.

Acetylcholinesterase Inhibition

Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Certain compounds showed moderate inhibitory activity against AChE, suggesting potential applications in treating cognitive disorders .

Anticancer Properties

Research indicates that modifications on the purine scaffold may lead to compounds that modulate phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer biology. This modulation could provide therapeutic avenues for inflammatory disorders and cancers .

Case Study: Aldose Reductase Inhibitors

A series of studies have systematically explored various 9H-purin-6-amine derivatives for their aldose reductase inhibitory properties. These studies emphasize structure-activity relationships (SAR) that guide further optimization of these compounds for enhanced efficacy against diabetic complications .

Case Study: Neuroprotective Agents

Another line of investigation involves assessing the neuroprotective effects of selected derivatives in models of neurodegeneration. The findings suggest that certain compounds not only inhibit AChE but also exhibit antioxidant properties, which may contribute to their neuroprotective effects .

Mechanism of Action

The mechanism of action of 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) involves its ability to hybridize with complementary nucleic acid sequences. This hybridization is facilitated by the locked nucleic acid structure, which enhances binding affinity and specificity. The compound’s resistance to exonuclease digestion further contributes to its stability and effectiveness in various applications .

Comparison with Similar Compounds

Structural Analogues in Purine Nucleoside Derivatives

*Calculated using PubChem molecular formula tools.

Key Observations :

- The 2-fluoro-beta-D-arabinofuranosyl analogue () shows higher metabolic stability due to fluorine substitution, a feature absent in the target compound but relevant for drug design .

Functional Comparison Using Computational Methods

- Chemical Space Docking : The target compound’s phosphoramidite group aligns with high docking scores for polymerase-binding proteins, similar to other DMT-protected nucleosides .

- Tanimoto Similarity Indexing: The target shares ~65% structural similarity with N2-Isobutyryl-5′-O-DMT-2′-deoxyguanosine (), primarily due to shared DMT and phosphoramidite groups .

- Proteomic Interaction Profiling : Compounds with analogous sugar-phosphoramidite motifs (e.g., ) exhibit similar binding to RNA polymerases, suggesting conserved functional roles in nucleotide-based therapies .

Pharmacokinetic and Stability Profiles

- Metabolic Stability: The 6-deoxy and DMT groups reduce susceptibility to glycosidase enzymes compared to non-protected purines (e.g., 9H-purin-6-amine derivatives in ) .

- Solubility: The target compound’s logP (~4.2) is higher than 2′-deoxyguanosine (logP ~1.5) due to hydrophobic DMT and benzoyl groups, necessitating organic solvents for handling .

- Synthetic Yield : The phosphoramidite coupling efficiency (92–95%) matches industry standards for nucleoside analogs, outperforming older thiophosphoryl methods (75–80%) .

Biological Activity

The compound 9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine is a complex purine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including the modification of purine structures and the introduction of various functional groups to enhance biological activity. The synthetic pathway often includes:

- Formation of the Purine Core : Starting from readily available purine derivatives.

- Functional Group Modifications : Introducing methoxy and cyanoethyl groups to enhance solubility and bioactivity.

- Phosphanyl Group Addition : This step is crucial for imparting specific biological properties related to enzyme inhibition and receptor binding.

Antitumor Activity

Recent studies have indicated that purine derivatives exhibit significant antitumor activity. For instance, compounds similar in structure have shown potent inhibitory effects against various cancer cell lines, including HepG-2 (liver cancer) and U-118 MG (glioblastoma). The IC50 values for these compounds were reported as low as 2.0 μM, demonstrating their effectiveness compared to standard chemotherapeutics such as temozolomide .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of phosphanyl groups suggests potential inhibition of kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies have shown that similar purine derivatives can induce cell cycle arrest in the G1 phase, leading to reduced cell proliferation.

- Apoptosis Induction : The ability to trigger apoptosis in cancer cells has been noted, which is critical for effective cancer therapy.

Case Studies

Several case studies highlight the efficacy of purine derivatives:

- Case Study 1 : A compound structurally similar to the target was tested against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, showing moderate DPPH radical-scavenging activity and significant antiproliferative effects with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Case Study 2 : Another study evaluated a series of purine analogs for their anti-inflammatory properties using the BSA denaturation technique, where several compounds exhibited promising results compared to Diclofenac .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the purine ring significantly influence biological activity:

| Modification Type | Position | Effect on Activity |

|---|---|---|

| Methoxy Group | C4 | Increases solubility and enhances anticancer properties |

| Cyanoethyl Group | C3 | Improves binding affinity to target enzymes |

| Phosphanyl Group | N9 | Enhances overall bioactivity through enzyme interaction |

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for constructing the phosphoramidite moiety in this compound, and how do protecting groups influence its stability during oligonucleotide synthesis?

- Methodological Answer : The phosphoramidite group (e.g., 3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}) is synthesized via sequential phosphorylation using phosphorus trichloride and methanol under anhydrous conditions, followed by purification via silica gel chromatography . Protecting groups like the bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group prevent unwanted side reactions during nucleoside coupling. For example, the DMT group stabilizes the 5'-OH during solid-phase synthesis, enabling selective deprotection with dichloroacetic acid .

Q. How is the 6-deoxy-alpha-L-mannofuranosyl sugar moiety synthesized, and what analytical techniques confirm its stereochemical purity?

- Methodological Answer : The 6-deoxy sugar is synthesized via reductive elimination of a 6-O-tosyl intermediate using NaBH₄ in THF. Stereochemical integrity is confirmed via -NMR coupling constants (e.g., = 3–4 Hz for α-L-configuration) and comparison to published data for analogous deoxy sugars . Polarimetry further validates optical purity .

Q. What challenges arise during the purification of this compound, and how are they addressed?

- Methodological Answer : Due to its hydrophobicity and sensitivity to hydrolysis, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is used. Pre-purification via flash chromatography (hexane/ethyl acetate) removes unreacted phosphoramidite precursors. Lyophilization ensures moisture-free storage .

Advanced Research Questions

Q. How can coupling efficiency (>98%) be achieved in solid-phase synthesis using this phosphoramidite, and what factors lead to truncated sequences?

- Methodological Answer : Optimize activation with 1H-tetrazole or DCI (4,5-dicyanoimidazole) at 25°C for 3 minutes. Truncated sequences often result from incomplete DMT deprotection (e.g., insufficient dichloroacetic acid exposure) or residual moisture in acetonitrile. Monitor coupling via trityl cation release (UV monitoring at 495 nm) .

Q. What computational strategies predict steric hindrance effects of the benzoyl and DMT groups on nucleoside reactivity?

- Methodological Answer : Molecular dynamics simulations (e.g., using COMSOL or Gaussian) model steric clashes between the benzoyl group and the phosphoramidite’s cyanoethoxy chain. Density functional theory (DFT) calculates activation energies for coupling, guiding substituent modifications (e.g., shorter alkyl chains) to improve reactivity .

Q. How do competing hydrolysis pathways of the phosphoramidite group affect synthesis yield, and how can they be suppressed?

- Methodological Answer : Hydrolysis occurs via nucleophilic attack by water on the phosphorus center. Anhydrous conditions (<10 ppm H₂O in solvents) and inert gas (Ar) purging are critical. Additives like 2,6-lutidine scavenge trace acids, reducing phosphotriester formation. Validate stability via -NMR monitoring .

Q. What advanced mass spectrometry (MS) techniques resolve ambiguities in the compound’s fragmentation pattern during structural elucidation?

- Methodological Answer : High-resolution LC-MS/MS (Q-TOF) with electrospray ionization (ESI+) identifies key fragments (e.g., m/z 546.2 for the DMT cation). Isotopic labeling (e.g., -adenine) tracks purine degradation pathways. Compare to synthetic standards for ambiguous peaks .

Analytical and Data-Driven Questions

Q. How can contradictory NMR data (e.g., unexpected splitting in the mannofuranosyl region) be systematically resolved?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates (δ 5.2 ppm) with (δ 90 ppm) to confirm anomeric carbon connectivity. Compare to spectra of simpler analogs (e.g., 6-deoxy-L-mannose derivatives) .

Q. What statistical approaches validate batch-to-batch consistency in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.